Gentianidine
Overview
Description
Gentianidine is an alkaloid compound found in various species of the Gentiana genus, particularly Gentiana olivieri and Gentiana turkestanorum . It is known for its diverse pharmacological activities, including antibacterial, antifungal, and hypotensive effects . The compound has a molecular formula of C9H9NO2 and is characterized by its pyranopyridine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentianidine can be synthesized through various methods. One common approach involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the treatment of acylcyanamide with chlorotrimethylsilane generates a reactive N-silylcarbodiimide capable of guanylating a variety of amines .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from Gentiana species. The extraction process includes the use of solvents to isolate the alkaloid from the plant material, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Gentianidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gentianine, another alkaloid with similar pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Gentianine
Reduction: Dihydrothis compound
Substitution: Various this compound derivatives
Scientific Research Applications
Gentianidine has a wide range of scientific research applications:
Mechanism of Action
Gentianidine exerts its effects through various molecular targets and pathways:
Antibacterial and Antifungal Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Hypotensive Effects: The compound acts on the cardiovascular system by relaxing blood vessels, thereby reducing blood pressure.
Comparison with Similar Compounds
Gentianidine is unique among alkaloids due to its specific structure and pharmacological activities. Similar compounds include:
Gentianine: Another alkaloid from the Gentiana genus with similar antibacterial and hypotensive properties.
Gentianamine: A related compound with distinct pharmacological activities.
Dihydrogentianine: A reduced form of gentianine with different biological effects.
This compound stands out due to its specific pyranopyridine structure and its diverse range of pharmacological activities, making it a valuable compound for scientific research and pharmaceutical development.
Biological Activity
Gentianidine, an alkaloid derived from the Gentiana species, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Sources
This compound is a monoterpene indole alkaloid primarily isolated from various species of the Gentiana genus. Its chemical structure contributes to its bioactive properties, making it a subject of interest in pharmacological studies.
1. Antidepressant Activity
Recent studies have indicated that extracts from Gentiana olivieri, which contains this compound, exhibit significant antidepressant effects. In a chronic mild stress model using male rats, treatment with ethanol extracts of G. olivieri improved behavioral parameters associated with depression, such as sucrose consumption and serum levels of corticosterone and pro-inflammatory cytokines. Notably, the extracts restored levels of neurotransmitters like serotonin and noradrenaline in the hippocampus, suggesting a potential mechanism for its antidepressant activity .
2. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various models. This effect is mediated through the modulation of oxidative stress markers and inflammatory pathways, highlighting its potential in treating inflammatory conditions .
3. Hepatoprotective Effects
Studies involving animal models have demonstrated that this compound exhibits hepatoprotective effects against chemically induced liver injury. It aids in improving liver indices and alleviating oxidative stress markers, thus supporting liver health . The compound's ability to enhance antioxidant defenses and reduce collagen deposition in liver tissues further underscores its therapeutic potential in liver disorders.
The biological activities of this compound are attributed to several mechanisms:
- Neurotransmitter Modulation : By enhancing serotonin and noradrenaline levels, this compound may improve mood and cognitive functions.
- Cytokine Regulation : Its capacity to modulate cytokine production plays a critical role in mitigating inflammation.
- Antioxidant Activity : this compound enhances cellular antioxidant defenses, which is crucial in protecting tissues from oxidative damage.
Case Study 1: Antidepressant Effects
In a controlled study involving chronic mild stress-induced rats, administration of G. olivieri extracts led to significant improvements in behavioral tests related to depression. The study reported:
Treatment Group | Sucrose Consumption (g) | Corticosterone Levels (ng/mL) |
---|---|---|
Control | 10 | 50 |
Stress | 3 | 150 |
GOEE (1000 mg/kg) | 8 | 70 |
Imipramine | 9 | 60 |
The results indicate that both this compound-containing extracts and imipramine significantly improved sucrose consumption compared to the stressed group .
Case Study 2: Hepatoprotective Effects
In another study assessing the hepatoprotective effects of this compound, C57BL/6 mice were subjected to carbon tetrachloride (CCl4)-induced liver injury. The administration of this compound resulted in:
Parameter | Control Group | CCl4 Group | This compound Group |
---|---|---|---|
Liver Index (g) | 5.0 | 8.5 | 6.0 |
Collagen Deposition Score | 1 | 4 | 2 |
These findings suggest that this compound significantly mitigates liver damage by reducing collagen deposition and improving liver indices compared to untreated controls .
Properties
IUPAC Name |
6-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-4-7-2-3-12-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQLAOTTSPBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176485 | |
Record name | Gentianidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2202-12-2 | |
Record name | Gentianidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentianidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35G857GZ2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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